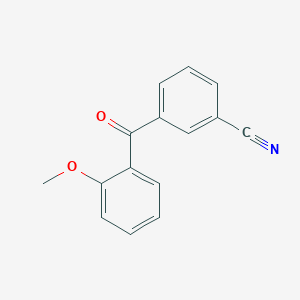

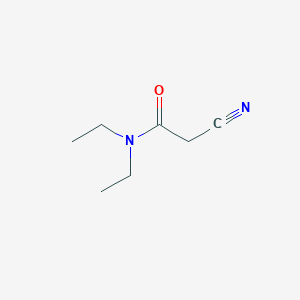

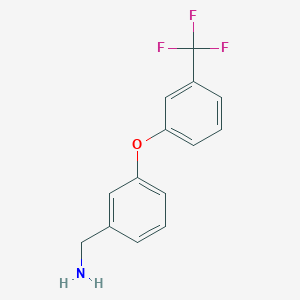

![molecular formula C9H8N2O B141985 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 143982-39-2](/img/structure/B141985.png)

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

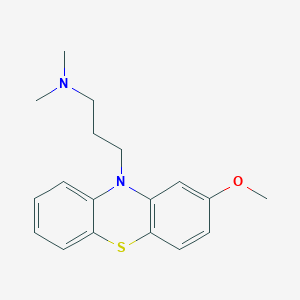

“8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It is a type of imidazo[1,2-a]pyridine, which are considered as privileged structures due to their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde”, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

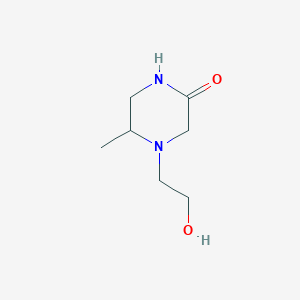

Molecular Structure Analysis

The molecular structure of “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused ring system containing two nitrogen atoms . The molecule also contains a methyl group attached to one of the nitrogen atoms and a carbaldehyde group attached to the pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” are strongly dependent on the substituents of both reactants, independent of the catalyst used . The reaction output can be influenced by various factors such as the type of catalyst, reaction conditions, and the nature of the substituents .

Applications De Recherche Scientifique

Organic Synthesis

Imidazo[1,2-a]pyridines are synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have shown significant potency against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Anticancer Activity

A series of imidazo[1,2-a]pyridine derivatives have been designed that act against the human PI3 Kα active site and exhibit potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .

Light-Sensitive Dyes and Data Storage

Imidazo[1,2-a]pyridine derivatives are used in light-sensitive dyes and optical media for data storage .

Pesticides and Fungicides

Compounds containing the imidazo[1,2-a]pyridine moiety are used as pesticides and fungicides .

Anti-Inflammatory and Analgesic Activities

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . These compounds could potentially be developed into therapeutic agents for the treatment of inflammatory diseases and pain.

Antifungal and Antiviral Activities

Imidazo[1,2-a]pyridines have shown promising antifungal and antiviral properties . They could be used in the development of new antifungal and antiviral drugs.

GABA A Receptor Modulators

Some imidazo[1,2-a]pyridine compounds have been described as GABA A receptor modulators . These compounds could potentially be used in the treatment of neurological disorders.

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines have also been reported to act as cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial for cell cycle regulation, and inhibitors of these kinases have potential applications in cancer therapy.

Calcium Channel Blockers

Some imidazo[1,2-a]pyridine derivatives have been reported to act as calcium channel blockers . These compounds could potentially be used in the treatment of cardiovascular diseases.

Anti-Inflammatory and Antifungal Activities

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities such as anti-inflammatory and antifungal .

Hypnotic and Antiviral Activities

These compounds also show promising hypnotic and antiviral properties .

Antitumor and Antiprotozoal Activities

Imidazo[1,2-a]pyridines have been reported to have antitumor and antiprotozoal activities .

Antibacterial and Antipyretic Activities

These compounds are known for their antibacterial and antipyretic properties .

Analgesic and Antiapoptotic Activities

Imidazo[1,2-a]pyridines are also known for their analgesic and antiapoptotic activities .

Anxiolytic Activities

These compounds have been reported to have anxiolytic activities .

Safety And Hazards

Propriétés

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQFHQQPWQVWSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454938 |

Source

|

| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

CAS RN |

143982-39-2 |

Source

|

| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)